Cas no 172848-60-1 (Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate is a synthetic organic compound with significant applications in pharmaceutical research. This compound exhibits high purity and stability, making it ideal for use in the synthesis of pharmaceutical intermediates. Its unique structure confers excellent solubility in organic solvents, facilitating efficient chemical reactions. This product is well-suited for research in medicinal chemistry and drug development.
Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate structure
172848-60-1 structure
Product name:Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate
CAS No:172848-60-1
MF:C12H10N2O4S
Molecular Weight:278.2838
MDL:MFCD06797364
CID:1056110
PubChem ID:9993685

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
    • 4-(2-nitrophenyl)-2-Thiazolecarboxylic acid ethyl ester
    • ETHYL 4-(2-NITROPHENYL)-1,3-THIAZOLE-2-CARBOXYLATE
    • 6753AJ
    • TRA0021082
    • AB29638
    • SY004981
    • AX8268679
    • Ethyl4-(2-Nitrophenyl)thiazole-2-carboxylate
    • SCHEMBL2221712
    • AS-31627
    • CS-0316422
    • DB-014520
    • MFCD06797364
    • Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate
    • DTXSID001252537
    • AKOS010644154
    • 172848-60-1
    • XGA84860
    • AMY20488
    • Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate
    • MDL: MFCD06797364
    • インチ: 1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3
    • InChIKey: BFBMDVYVDBQXJL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC([H])([H])C([H])([H])[H])=NC(=C1[H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-]

計算された属性

  • 精确分子量: 278.03600
  • 同位素质量: 278.03612798g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113
  • XLogP3: 3

じっけんとくせい

  • 密度みつど: 1.366±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.053 g/l)(25ºC)、
  • PSA: 113.25000
  • LogP: 3.41820

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate Security Information

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM189902-1g
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
172848-60-1 97%
1g
$229 2023-01-07
abcr
AB316628-1 g
Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate, 95%; .
172848-60-1 95%
1g
€294.50 2023-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E80280-250mg
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
172848-60-1 97%
250mg
¥779.0 2023-09-07
Alichem
A059002877-5g
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
172848-60-1 97%
5g
$804.96 2022-04-02
eNovation Chemicals LLC
D688130-0.25g
Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate
172848-60-1 >97%
0.25g
$110 2024-07-20
eNovation Chemicals LLC
D688130-1g
Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate
172848-60-1 >97%
1g
$165 2024-07-20
eNovation Chemicals LLC
D688130-5g
Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate
172848-60-1 >97%
5g
$575 2024-07-20
A2B Chem LLC
AB73781-250mg
Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate
172848-60-1 97%
250mg
$128.00 2024-04-20
1PlusChem
1P003QPH-250mg
ETHYL 4-(2-NITROPHENYL)THIAZOLE-2-CARBOXYLATE
172848-60-1 >97%
250mg
$80.00 2025-02-20
1PlusChem
1P003QPH-1g
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
172848-60-1 >97%
1g
$235.00 2024-06-19

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate 関連文献

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylateに関する追加情報

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate (CAS No. 172848-60-1): A Comprehensive Overview

Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate, with the chemical formula C12H9NO5S, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number CAS No. 172848-60-1, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both a thiazole ring and a nitrophenyl group makes it an intriguing candidate for further exploration in synthetic chemistry and biological activity studies.

The thiazole core is a heterocyclic compound that features a sulfur atom bonded to two carbon atoms within a five-membered ring. This structural motif is widely recognized for its presence in numerous biologically active molecules, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a nitrophenyl group at the 4-position of the thiazole ring introduces additional functionality, enhancing the compound's reactivity and potential pharmacological properties. This combination of features positions Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate as a promising scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of thiazole derivatives. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The nitrophenyl group further modulates these properties by influencing electron distribution and reactivity within the molecule. This dual functionality makes Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate an attractive candidate for further investigation.

One of the most compelling aspects of Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis routes, allowing researchers to modify its structure and explore new derivatives with tailored properties. This flexibility is crucial for drug discovery programs, where rapid access to diverse molecular libraries is essential for identifying lead compounds.

Recent research has highlighted the importance of thiazole derivatives in addressing various therapeutic challenges. For instance, studies have shown that certain thiazole-based compounds can inhibit the growth of multidrug-resistant bacteria by targeting essential bacterial pathways. The nitrophenyl moiety in Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate may contribute to this activity by enhancing binding affinity to bacterial enzymes or other cellular targets. These findings underscore the potential of this compound as a starting point for developing novel antibiotics.

Beyond its antimicrobial applications, Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate has also shown promise in anti-inflammatory research. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Thiazole derivatives have been reported to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The presence of the nitrophenyl group may further enhance these effects by influencing redox balance and signal transduction pathways involved in inflammation.

The compound's structural features also make it a valuable tool for investigating mechanisms of action in cellular systems. Researchers can use Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate to study how thiazole and nitrophenyl groups interact with biological targets at the molecular level. This information is crucial for understanding drug-receptor interactions and designing more effective therapeutic agents.

In addition to its biological activities, Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate exhibits interesting chemical properties that make it useful in synthetic chemistry. The presence of both an ester group and a nitro group provides multiple sites for functionalization, allowing chemists to create complex derivatives with enhanced stability or bioavailability. These modifications can be tailored to optimize pharmacokinetic profiles and improve therapeutic efficacy.

The compound's solubility profile also deserves mention, as it can be dissolved in various organic solvents commonly used in pharmaceutical research. This property facilitates its use in high-throughput screening assays and other experimental protocols where solubility is a critical factor.

Future directions in the study of Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate may include exploring its potential as an intermediate in synthesizing more complex molecules with improved pharmacological properties. By leveraging modern computational methods such as molecular docking and virtual screening, researchers can identify new applications for this compound and design derivatives with enhanced target specificity.

The growing body of evidence supporting the therapeutic potential of thiazole derivatives underscores the importance of compounds like Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate in drug discovery efforts. As our understanding of biological pathways continues to expand, so too will the opportunities for developing novel treatments based on these versatile molecular scaffolds.

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